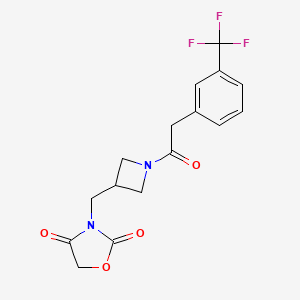
3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H15F3N2O4 and its molecular weight is 356.301. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Fungicide Development
Famoxadone, structurally similar to the compound , showcases the role of oxazolidinone derivatives in agricultural applications. Famoxadone is an agricultural fungicide commercialized for its efficacy against various plant pathogens, demonstrating the potential of oxazolidinone derivatives in crop protection. The development of famoxadone involved extensive analog programs to optimize fungicidal activity, indicating the adaptability and utility of oxazolidinone compounds in addressing agricultural needs (Sternberg et al., 2001).
Synthetic Methodologies and Chemical Properties
Studies have explored various synthetic routes and chemical transformations pertinent to oxazolidinone and azetidine derivatives, highlighting their versatility in organic synthesis. For example, a novel approach to synthesizing 1,3-oxazolidine-2,4-diones via a two-step reaction sequence from α-ketols and isocyanates has been reported. This method allows for the preparation of derivatives with potential applications in medicinal chemistry and material science, emphasizing the compound's role in facilitating diverse synthetic strategies (Merino et al., 2010).
Antimicrobial and Antineoplastic Activities
The antimicrobial and antineoplastic activities of oxazolidinone derivatives have been investigated, suggesting potential applications in developing new therapeutic agents. Research indicates that certain oxazolidinone and azetidine derivatives exhibit potent cytotoxic effects against various murine and human cancer cell lines, as well as antimicrobial properties. These findings support the exploration of such compounds in designing novel treatments for cancer and infectious diseases (Hall et al., 1992).
Material Science Applications
The modification of polymers and resins with oxazolidinone derivatives has been shown to enhance thermal and mechanical properties, suggesting applications in material science. Incorporation of oxazolidinone-based modifiers into epoxy resins, for example, can significantly improve the material's glass transition temperature and flame retardancy. This highlights the potential of such compounds in developing high-performance materials with tailored properties for industrial applications (Juang et al., 2011).
Eigenschaften
IUPAC Name |
3-[[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)12-3-1-2-10(4-12)5-13(22)20-6-11(7-20)8-21-14(23)9-25-15(21)24/h1-4,11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXGRSWECUTQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


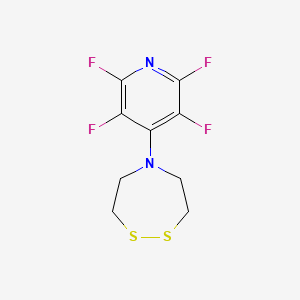
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2412559.png)
![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412560.png)
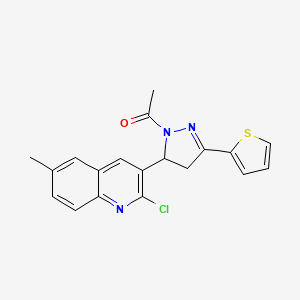
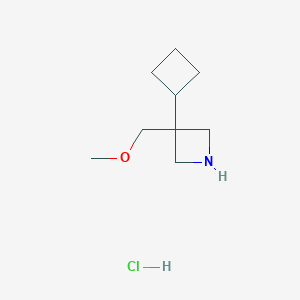
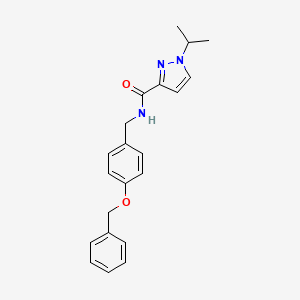
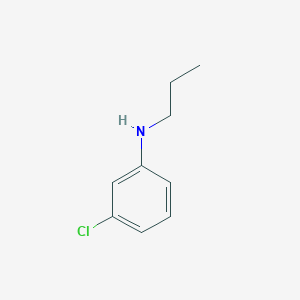

![[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2412567.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)
![N-Ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2412575.png)
![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)